Ethyl 4-{[(4-chlorophenyl)sulfonyl]amino}benzoate
Description
Properties
IUPAC Name |
ethyl 4-[(4-chlorophenyl)sulfonylamino]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO4S/c1-2-21-15(18)11-3-7-13(8-4-11)17-22(19,20)14-9-5-12(16)6-10-14/h3-10,17H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNSYINNGUPSBCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-{[(4-chlorophenyl)sulfonyl]amino}benzoate typically involves the reaction of 4-aminobenzoic acid with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then esterified with ethanol under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity and yield through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{[(4-chlorophenyl)sulfonyl]amino}benzoate can undergo several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of the electron-withdrawing sulfonyl group.
Oxidation and Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions, and the aromatic ring can undergo oxidation reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoates, while oxidation can produce sulfonic acids .
Scientific Research Applications
Chemistry
Ethyl 4-{[(4-chlorophenyl)sulfonyl]amino}benzoate serves as a building block in organic synthesis. It is utilized to create more complex molecules through various chemical reactions, including nucleophilic substitutions and coupling reactions. Its unique functional groups allow for modifications that can lead to the development of novel compounds with desired properties.
Biology
In biological research, this compound has been investigated for its potential as an enzyme inhibitor . The sulfonamide moiety can mimic natural substrates, allowing it to bind effectively to enzyme active sites. This interaction can disrupt enzymatic activity, making it a candidate for studies focused on metabolic pathways and disease mechanisms.
Medicine
This compound has been explored for its therapeutic properties , particularly:
- Antimicrobial Activity : Studies have shown that this compound exhibits activity against various bacterial strains, suggesting its potential use in developing new antibiotics.
- Anti-inflammatory Effects : The compound's ability to inhibit specific enzymes involved in inflammatory pathways makes it a candidate for treating inflammatory diseases.
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against several strains of bacteria. Results indicated significant inhibition of growth in Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.
Case Study 2: Enzyme Inhibition
Research focused on the inhibition of carbonic anhydrase by this compound demonstrated that the compound effectively reduced enzyme activity in vitro. This finding supports its role as a biochemical probe for studying metabolic processes.
Mechanism of Action
The mechanism of action of Ethyl 4-{[(4-chlorophenyl)sulfonyl]amino}benzoate involves its interaction with molecular targets such as enzymes and proteins. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition or modulation of their activity. This compound can also participate in various biochemical pathways, affecting cellular processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Differences
- Chlorine vs. Fluorine: The 4-fluorophenyl analog (C₁₅H₁₄FNO₄S) exhibits greater electronegativity, enhancing sulfonamide acidity (pKa ~1–2) compared to the chloro derivative (pKa ~2–3). This difference impacts solubility and target binding in biological systems .
- Nitro Group : The nitro-substituted derivative (C₁₅H₁₄N₂O₆S) has significantly higher acidity (pKa <1), making it more reactive in alkaline environments. However, the nitro group may confer photolability or redox activity .
- Sulfanyl vs. Sulfonyl: Replacing the sulfonyl group with a sulfanyl moiety (C₁₈H₁₈ClNO₃S) reduces hydrogen-bonding capacity but increases lipophilicity (logP ~3.5 vs.
Biological Activity
Ethyl 4-{[(4-chlorophenyl)sulfonyl]amino}benzoate is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities, including antiviral, antimicrobial, and potential anticancer properties. This article delves into the mechanisms of action, synthesis, and biological effects of this compound, supported by data tables and relevant case studies.
Chemical Structure and Synthesis
This compound is characterized by its sulfonamide group attached to a benzoate structure, with a chlorophenyl substituent enhancing its biological activity. The synthesis typically involves several steps including esterification of 4-chlorobenzoic acid, formation of sulfonamide derivatives, and purification through crystallization.
Synthesis Overview
- Esterification : 4-chlorobenzoic acid is reacted with ethanol in the presence of sulfuric acid to form ethyl 4-chlorobenzoate.
- Formation of Sulfonamide : The ethyl ester undergoes nucleophilic substitution with sulfonamide derivatives to yield the target compound.
- Purification : The product is purified through recrystallization or chromatography.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound can inhibit enzymes by forming covalent bonds with thiol groups in proteins, altering their function.
- Receptor Modulation : It may bind to hydrophobic pockets in enzymes or receptors, modulating their activity and influencing cellular signaling pathways.
Antiviral Activity
Research has shown that derivatives of this compound exhibit antiviral properties. For instance, certain sulfonamide derivatives have demonstrated activity against the tobacco mosaic virus (TMV), as detailed in a study where specific compounds showed inhibition rates ranging from 25% to 54% at a concentration of 0.5 mg/mL.
| Compound | Concentration (mg/mL) | Inhibition Rate (%) |
|---|---|---|
| 7a | 0.5 | 38.42 |
| 7b | 0.5 | 42.00 |
| Ningnanmycin | 0.5 | 54.51 |
This table illustrates the comparative efficacy of various compounds against TMV, highlighting the potential of this compound derivatives in antiviral applications .
Antimicrobial Properties
This compound has been investigated for its antimicrobial properties against various strains of bacteria and fungi. Studies indicate that it possesses significant antibacterial activity, particularly against Gram-positive bacteria, which can be attributed to its ability to disrupt bacterial cell wall synthesis or function.
Anticancer Potential
Initial investigations into the anticancer properties of this compound suggest that it may induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation. Further studies are required to elucidate these mechanisms fully.
Case Studies and Research Findings
Several studies have explored the biological applications of this compound:
- Antiviral Efficacy : A study demonstrated that modifications to the chlorophenyl group significantly enhanced antiviral activity against TMV .
- Antimicrobial Screening : Research highlighted its effectiveness against antibiotic-resistant bacterial strains, suggesting a potential role in developing new antimicrobial agents .
- Cancer Cell Studies : Preliminary data indicated that certain derivatives could inhibit tumor growth in vitro, warranting further investigation into their mechanisms .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Ethyl 4-{[(4-chlorophenyl)sulfonyl]amino}benzoate, and how can reaction conditions be optimized?
- Methodological Answer : The compound is synthesized via sulfonylation of ethyl 4-aminobenzoate with 4-chlorobenzenesulfonyl chloride. A typical procedure involves dissolving ethyl 4-aminobenzoate in dichloromethane (DCM) with triethylamine (TEA) as a base. The sulfonyl chloride is added dropwise under nitrogen, stirred at room temperature for 8–12 hours, and purified via vacuum filtration or column chromatography . Optimizing stoichiometry (1:1 molar ratio of amine to sulfonyl chloride) and solvent choice (e.g., DCM for solubility) ensures high yields (>80%).
Q. How is the purity and structural integrity of this compound validated?
- Methodological Answer : Purity is confirmed using thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) as the mobile phase. Structural validation employs H and C NMR to confirm sulfonamide NH (~10.5 ppm) and aromatic protons (6.8–8.2 ppm). IR spectroscopy identifies sulfonyl S=O stretches (~1350 cm and 1150 cm) and ester C=O (~1700 cm). High-resolution mass spectrometry (HRMS) or HPLC with UV detection ensures >95% purity .
Advanced Research Questions
Q. What biological targets or pathways are implicated in the activity of this compound, and how are these interactions studied?
- Methodological Answer : Structural analogs (e.g., sulfonamide-containing benzamides) show activity against CXCR2 receptors involved in inflammatory pathways. Target engagement is assessed via competitive binding assays using I-labeled IL-8 as a tracer in HEK293 cells expressing CXCR2. IC values are derived from dose-response curves (e.g., 53±12 µM for a related compound) . For anti-inflammatory potential, LPS-induced TNF-α suppression in RAW264.7 macrophages is measured using ELISA, with dexamethasone as a control .
Q. How can conflicting data on the compound’s efficacy in different disease models be resolved?
- Methodological Answer : Discrepancies may arise from off-target effects or assay-specific conditions. Resolve via:
- Selectivity Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target interactions.
- Metabolic Stability : Assess liver microsome stability (e.g., human/rat S9 fractions) to rule out rapid degradation in certain models.
- Structural Modifications : Compare activity of derivatives (e.g., replacing 4-chlorophenyl with 4-fluorophenyl) to isolate structure-activity relationships (SAR) .
Q. What strategies are used to evaluate the compound’s potential synergy with BCL-2 inhibitors in oncology research?
- Methodological Answer : Co-administration with BCL-2 inhibitors (e.g., ABT-199) is tested in apoptosis assays using flow cytometry (Annexin V/PI staining) in B-cell lymphoma lines (e.g., SU-DHL-4). Synergy is quantified via the Combination Index (CI) method (CompuSyn software). A CI <1 indicates synergy, with dose reductions validated via isobolograms .
Analytical & Experimental Design Considerations
Q. How are computational methods applied to predict the compound’s physicochemical properties and binding modes?
- Methodological Answer :
- ADME Prediction : Use SwissADME to calculate logP (estimated ~3.2), solubility (LogS ≈ -4.1), and bioavailability radar.
- Docking Studies : Autodock Vina or Schrödinger Glide docks the compound into CXCR2 (PDB: 6LFO). Key interactions include hydrogen bonds between the sulfonamide group and Arg216, and π-π stacking of the chlorophenyl ring with Phe292 .
Q. What experimental controls are critical when assessing the compound’s in vitro cytotoxicity?
- Methodological Answer :
- Solvent Controls : DMSO concentrations ≤0.1% to avoid solvent toxicity.
- Positive Controls : Include staurosporine (apoptosis inducer) and Triton X-100 (membrane disruption).
- Cell Viability Assays : Use resazurin (Alamar Blue) for metabolic activity and trypan blue exclusion for membrane integrity. Normalize data to untreated cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
